![molecular formula C34H26O4 B12580333 [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) CAS No. 188578-95-2](/img/structure/B12580333.png)
[1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone): is a complex organic compound with the molecular formula C34H26O4. It is known for its unique structure, which includes multiple aromatic rings and methyleneoxy linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) typically involves the reaction of salicylaldehyde with sodium hydroxide and 1,3-bis(bromo-methyl)benzene in an ethanol/water solution. The reaction conditions often include a 2:1 ratio of ethanol to water and a 2:2:1 molar ratio of salicylaldehyde, sodium hydroxide, and 1,3-bis(bromo-methyl)benzene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Aromatic substitution reactions can occur, where hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology: Its ability to undergo various chemical modifications makes it suitable for tagging and tracking biological molecules .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in drug delivery systems and as a component of pharmaceutical formulations .
Industry: Industrially, [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and methyleneoxy linkages allow it to bind to various receptors and enzymes, influencing their activity. This binding can result in changes to cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
[1,4-Phenylenebis(methyleneoxy)]bis(phenylmethanone): Similar in structure but with different positioning of the methyleneoxy groups.
[1,3-Phenylenebis(methyleneoxy)]bis(benzaldehyde): Lacks the phenylmethanone groups, resulting in different chemical properties.
[1,3-Phenylenebis(methyleneoxy)]bis(naphthylmethanone): Contains naphthalene rings instead of phenyl rings, altering its reactivity and applications.
Uniqueness: [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) is unique due to its specific arrangement of aromatic rings and methyleneoxy linkages. This structure provides distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
188578-95-2 |
|---|---|
Molecular Formula |
C34H26O4 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[4-[[3-[(4-benzoylphenoxy)methyl]phenyl]methoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C34H26O4/c35-33(27-10-3-1-4-11-27)29-14-18-31(19-15-29)37-23-25-8-7-9-26(22-25)24-38-32-20-16-30(17-21-32)34(36)28-12-5-2-6-13-28/h1-22H,23-24H2 |
InChI Key |
CDLINDAKCUHGNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC3=CC(=CC=C3)COC4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,4'-Bi-9H-carbazole]-3,3'-diol](/img/structure/B12580251.png)
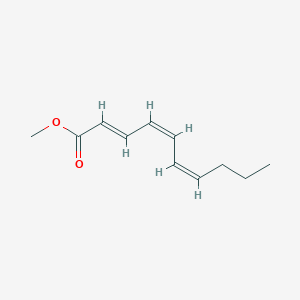
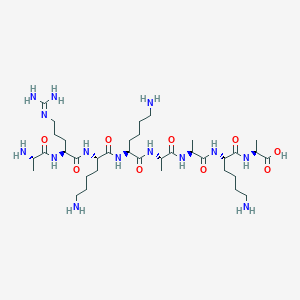
![2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-](/img/structure/B12580256.png)
![N-{4-[(2R)-5-Oxooxolan-2-yl]phenyl}methanesulfonamide](/img/structure/B12580264.png)
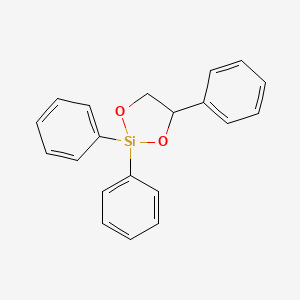
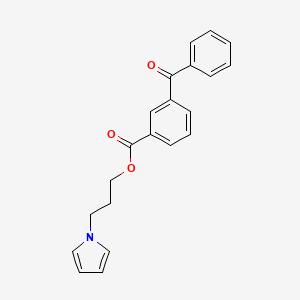
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12580287.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2,4,6-trimethylphenyl)-](/img/structure/B12580293.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester](/img/structure/B12580298.png)
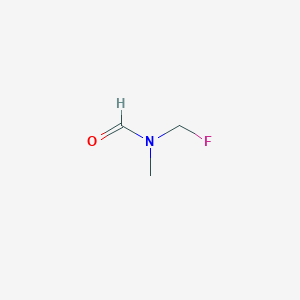
![4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12580320.png)
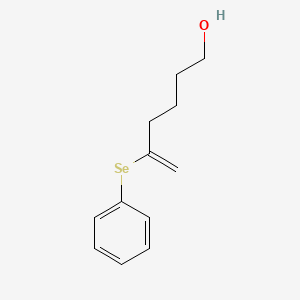
![2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl-](/img/structure/B12580337.png)
